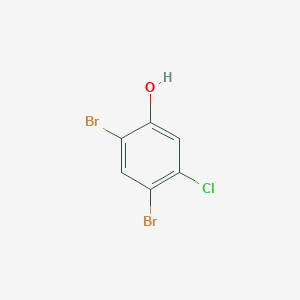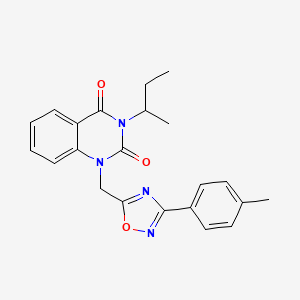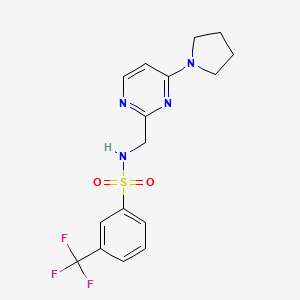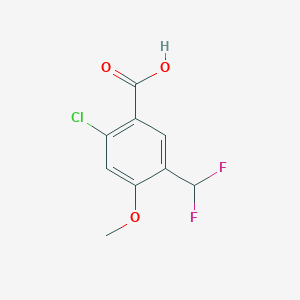
2,4-Dibromo-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-chlorophenol is a halophenol . It is a molecular compound with the formula C6H3Br2ClO . It is a solid at room temperature .
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2- ((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol) (HL), which was used for complexation to Co 2+, Ni 2+, Cu 2+, and Zn 2+ metal salts .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-chlorophenol is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
The reaction of 2,4-Dibromo-5-chlorophenol proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Physical And Chemical Properties Analysis
2,4-Dibromo-5-chlorophenol is a solid at room temperature . It has a molecular weight of 286.348 Da .
Scientific Research Applications
Water Treatment
2,4-Dibromo-5-chlorophenol can be used in the treatment of water. It is involved in the degradation of 2,4-dichlorophenol in water through sequential electrocatalytic reduction and oxidation . This process involves the use of a Pd-MWCNTs/Ni-foam electrode, which has shown excellent dechlorination efficiency and phenol conversion rate .
Environmental Pollution Research
This compound plays a significant role in environmental pollution research. It is used in studies investigating the removal of chlorophenols (CPs) from the aquatic environment . CPs are environmental contaminants that have attracted global attention due to their persistence, bioaccumulation, and carcinogenic properties .
Disinfection By-Product (DBP) Studies
2,4-Dibromo-5-chlorophenol is identified as a disinfection by-product (DBP) in drinking water . It is formed as a result of disinfection during chlorination . The study of these DBPs is crucial for ensuring the safety and quality of drinking water.
Industrial Applications
Chlorophenols, including 2,4-Dibromo-5-chlorophenol, play indispensable roles in various industries such as dye, petroleum, pharmaceutical, herbicide, insecticide, paper-making, and textile .
Biodegradation Studies
This compound is used in biodegradation studies. Biodegradation is a process that can produce chlorinated metabolites, which are difficult to be further dechlorinated . Studying this process helps in developing efficient and eco-friendly techniques to remove CPs from the environment.
Analytical Chemistry
2,4-Dibromo-5-chlorophenol is used in analytical chemistry, particularly in chromatography and mass spectrometry . These techniques are essential for the identification and quantification of compounds in a sample.
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJQUSXDYZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)
![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)


![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)
![(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2791261.png)

![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2791269.png)
![7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2791270.png)